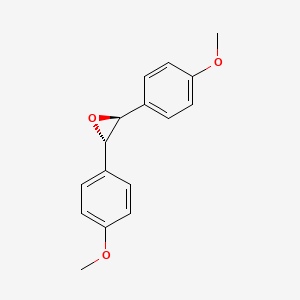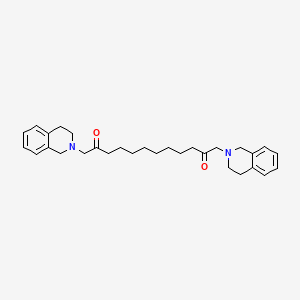
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione is a complex organic compound that features two dihydroisoquinoline groups attached to a dodecane backbone with ketone functionalities at positions 2 and 11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the dodecane backbone followed by the introduction of the dihydroisoquinoline groups through nucleophilic substitution or addition reactions. The ketone functionalities can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the isoquinoline rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other dihydroisoquinoline derivatives or dodecane-based compounds with different functional groups.
Uniqueness
The uniqueness of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
6282-21-9 |
|---|---|
Molecular Formula |
C30H40N2O2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1,12-bis(3,4-dihydro-1H-isoquinolin-2-yl)dodecane-2,11-dione |
InChI |
InChI=1S/C30H40N2O2/c33-29(23-31-19-17-25-11-7-9-13-27(25)21-31)15-5-3-1-2-4-6-16-30(34)24-32-20-18-26-12-8-10-14-28(26)22-32/h7-14H,1-6,15-24H2 |
InChI Key |
GENKUTZBFPIFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)CCCCCCCCC(=O)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



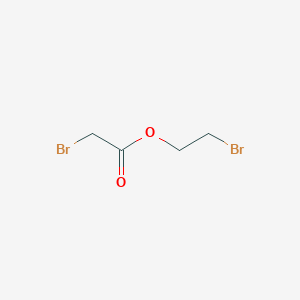
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
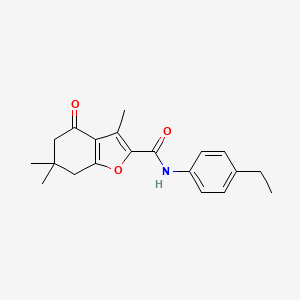


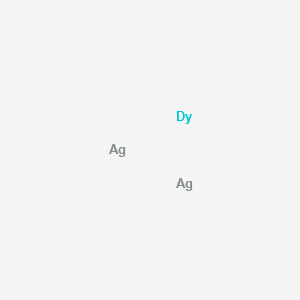


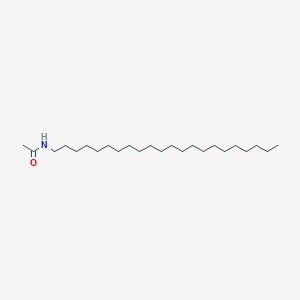
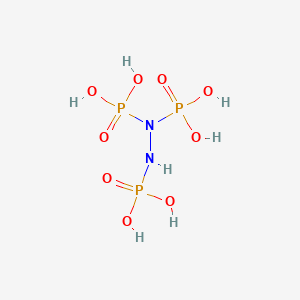
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)
